4-[1-(4-Methoxyphenyl)-2,2-dimethylpropyl]phenol
Description
4-[1-(4-Methoxyphenyl)-2,2-dimethylpropyl]phenol is an organic compound that features a phenol group substituted with a 4-methoxyphenyl and a 2,2-dimethylpropyl group
Properties
CAS No. |
52173-64-5 |
|---|---|
Molecular Formula |
C18H22O2 |
Molecular Weight |
270.4 g/mol |
IUPAC Name |
4-[1-(4-methoxyphenyl)-2,2-dimethylpropyl]phenol |
InChI |
InChI=1S/C18H22O2/c1-18(2,3)17(13-5-9-15(19)10-6-13)14-7-11-16(20-4)12-8-14/h5-12,17,19H,1-4H3 |
InChI Key |
YWCZZYREPPUHDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(4-Methoxyphenyl)-2,2-dimethylpropyl]phenol can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxyphenylmagnesium bromide with 2,2-dimethylpropanal in the presence of a catalyst such as copper chloride. The reaction is typically carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained .
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of advanced purification techniques, such as column chromatography and recrystallization, ensures the final product’s purity .
Chemical Reactions Analysis
Types of Reactions
4-[1-(4-Methoxyphenyl)-2,2-dimethylpropyl]phenol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form corresponding alcohols using reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-[1-(4-Methoxyphenyl)-2,2-dimethylpropyl]phenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[1-(4-Methoxyphenyl)-2,2-dimethylpropyl]phenol involves its interaction with various molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress . The compound may also interact with specific enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxyphenol
- 2,2-Dimethylpropylphenol
- 4-Methoxybenzyl alcohol
Uniqueness
4-[1-(4-Methoxyphenyl)-2,2-dimethylpropyl]phenol is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and biological activity .
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